Pitavastatin D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

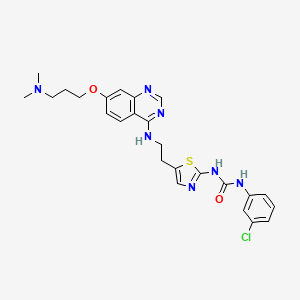

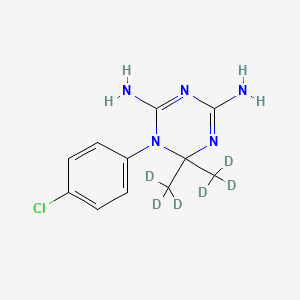

Pitavastatin D4 is deuterium labeled Pitavastatin, which is a potent HMG-CoA reductase inhibitor.

科学的研究の応用

Pharmacokinetics and Metabolism

Pitavastatin has been studied for its pharmacokinetic properties, particularly in relation to genetic variations. One study focused on how variants of the organic anion transporting polypeptide 1B1 (OATP1B1) affect the pharmacokinetics of pitavastatin in humans (Chung et al., 2005). Additionally, the drug's minimal metabolism by CYP enzymes and its efficient low-density lipoprotein cholesterol (LDL-C) receptor induction have been highlighted, demonstrating its robust serum LDL-C reduction even at low doses (Saito, 2009).

Clinical Efficacy

Pitavastatin has shown promising results in treating hypercholesterolemia and mixed dyslipidemia. Studies have confirmed its effectiveness in reducing low-density lipoprotein cholesterol (LDL-C) and impacting the regression of coronary plaques (Sasaki, 2010). A clinical trial comparing pitavastatin with pravastatin for primary hypercholesterolemia has indicated its superiority in lowering LDL-C levels (Saito et al., 2002).

Molecular and Cellular Mechanisms

Pitavastatin's molecular mechanisms have been explored, particularly its effects on endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) production in endothelial cells. This process involves the phosphoinositide 3-kinase and Akt pathway, highlighting its role in cellular responses contributing to endothelial cell function (Wang et al., 2005).

Cardiovascular Applications

A significant area of research has been the use of pitavastatin in cardiovascular diseases. It has been shown to have a plaque-stabilizing effect in animal models, reducing the vulnerability of atherosclerotic plaques and suppressing their progression (Suzuki et al., 2003). Another study indicated that pitavastatin could reduce hippocampal damage after transient cerebral ischemia in gerbils, suggesting neuroprotective effects (Kumagai et al., 2004).

Drug-Drug Interactions

Pitavastatin's unique metabolic profile suggests a lower risk of drug-drug interactions, especially relevant for patients with complex clinical profiles or those on multiple medications (Corsini & Češka, 2011).

Oncological Applications

Recent studies have explored the potential of pitavastatin in oncology. One such study demonstrated that pitavastatin suppressed the growth of liver cancer cells in vitro and in vivo, suggesting its potential as a therapy for liver cancer (You et al., 2016).

特性

分子式 |

C25H20D4FNO4 |

|---|---|

分子量 |

425.49 |

IUPAC名 |

(E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1/i7D,8D,9D,10D |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

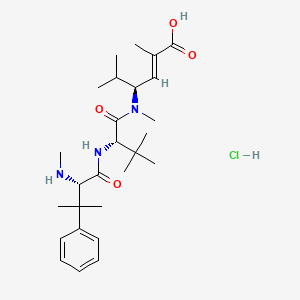

![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)